molecular formula C14H13N5O2 B033034 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide CAS No. 898447-01-3

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide

Cat. No.: B033034
CAS No.: 898447-01-3
M. Wt: 283.29 g/mol
InChI Key: ZSXPGKUIGNMCQI-UHFFFAOYSA-N
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Description

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide is a synthetically derived purine-based small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct 8-oxo-dihydropurine core structure substituted with a 3,4-dimethylphenyl group at the 9-position and a carboxamide at the 6-position, a scaffold known for its potential to interact with adenine nucleotide-binding sites. Its primary research value lies in its application as a key intermediate or a core structural motif for the design and synthesis of novel kinase inhibitors. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of targeted therapies aimed at protein kinases involved in signal transduction pathways for cancer, inflammatory diseases, and neurological disorders. The molecule's mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of specific kinases, thereby modulating phosphorylation events and downstream signaling cascades. Provided as a high-purity compound, it is an essential tool for in vitro biochemical assays, high-throughput screening (HTS) campaigns, and hit-to-lead optimization programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXPGKUIGNMCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Hypoxanthine Derivatives

A foundational step involves chlorination at the C6 position of hypoxanthine precursors. As demonstrated in isotopic labeling studies, phosphorus oxychloride (POCl₃) serves as an effective chlorinating agent under reflux conditions (130°C, 4 hours) in the presence of N,N-diisopropylethylamine (DIPEA). This step yields 6-chloropurine intermediates, critical for subsequent nucleophilic substitutions.

Table 1: Optimization of Chlorination Parameters

ParameterOptimal ConditionYield Improvement
BaseDIPEA95% vs. 14% (TEA)
Temperature130°C97% purity
Reaction Time4 hoursReduced byproduct
Post-Reaction ExtractionMTBE : H₂O (1:1)95% recovery

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Industrial protocols favor alkylation due to cost efficiency, though Suzuki coupling offers better regiocontrol for aromatic substitutions.

Alkylation via Nucleophilic Substitution

Reaction of 6-chloropurine with 3,4-dimethylphenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) achieves C9 functionalization. Key parameters include:

  • Solvent : n-Propanol or DMF

  • Temperature : 100–120°C

  • Catalyst Loading : 5 mol% Pd

Yields range from 65–78%, with purity dependent on chromatographic purification using chloroform/methanol/ammonia (6:1:0.05).

Carboxamide Functionalization at C6

The C6 carboxamide group is installed through ammonolysis of 6-chloropurine intermediates. This involves reacting 6-chloro-9-(3,4-dimethylphenyl)purine with aqueous ammonia or ammonium hydroxide under pressurized conditions (85°C, 48 hours).

Critical Considerations :

  • Ammonia Concentration : 28–30% aqueous NH₃ maximizes conversion.

  • Byproduct Mitigation : Unreacted chloropurine is removed via ion-exchange chromatography (Dowex 50W, H⁺ form).

Oxidation to 8-Oxo Derivatives

The 8-oxo group is introduced via oxidation of the purine ring. Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) selectively oxidizes the C8 position without affecting other functional groups.

Reaction Conditions :

  • Oxidant : 1.2 equiv KMnO₄

  • Temperature : 0–5°C (prevents overoxidation)

  • Time : 2 hours

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Post-synthesis purification involves:

  • Liquid-Liquid Extraction : MTBE/water systems remove polar impurities.

  • Column Chromatography : Silica gel with chloroform/methanol/ammonia eluents.

  • Recrystallization : Ethanol/water mixtures yield >98% purity.

Table 2: Comparative Analysis of Purification Techniques

MethodPurity AchievedTime RequiredCost Efficiency
Column Chromatography97–99%12–24 hoursModerate
Recrystallization98–99.5%6–8 hoursHigh
Ion-Exchange95–97%48 hoursLow

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing reactions at N7 and N9 positions necessitate careful base selection. DIPEA outperforms triethylamine (TEA) in minimizing N7 alkylation byproducts.

Stability of 8-Oxo Intermediates

The 8-oxo group is prone to reduction under basic conditions. Stabilization is achieved via buffered reaction media (pH 6–7) and inert atmospheres (Ar/N₂).

Chemical Reactions Analysis

Reduction Reactions

The 8-oxo group and carboxamide functionality are potential sites for reduction.

Reaction TypeReagents/ConditionsMajor ProductsSupporting Evidence
Oxo-group reduction NaBH₄, LiAlH₄8,9-Dihydroxy intermediatesPurine derivatives with oxo groups are reduced to alcohols .
Carboxamide reduction BH₃·THFPrimary amine derivativesCarboxamide-to-amine conversions are common in purine chemistry .

Substitution Reactions

The dimethylphenyl and carboxamide groups participate in nucleophilic/electrophilic substitutions.

Reaction TypeReagents/ConditionsMajor ProductsSupporting Evidence
Nucleophilic aromatic substitution NH₃, amines (DMSO, 100°C)Amino-substituted phenyl derivativesMethoxy/phenyl groups in analogs undergo substitution with amines .
Electrophilic halogenation Cl₂, FeCl₃Chlorinated phenyl derivativesElectron-rich aromatic rings react with halogens .

Hydrolysis Reactions

The carboxamide group can hydrolyze under acidic or basic conditions.

Reaction TypeReagents/ConditionsMajor ProductsSupporting Evidence
Acidic hydrolysis HCl (6M), refluxCarboxylic acid and ammoniaCarboxamides hydrolyze to acids in strong acids .
Basic hydrolysis NaOH (aq.), heatCarboxylate salt and amineBase-catalyzed hydrolysis is well-documented for purine carboxamides .

Interaction with Biological Macromolecules

While not a classical reaction, the compound’s interactions with enzymes (e.g., kinases) involve non-covalent binding via:

  • Hydrogen bonding : Between the carboxamide and enzyme active sites.
  • π-π stacking : Aromatic phenyl groups align with hydrophobic enzyme pockets .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antiviral properties. For instance, research has demonstrated that modifications to the purine core can enhance the efficacy of compounds against viruses such as HIV. Specifically, 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment protocols .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. Such inhibition can be critical in understanding metabolic pathways and developing therapeutic strategies for diseases related to nucleotide imbalances .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable in identifying targets for drug development .

Formulation Development

The compound is being explored for use in solid oral dosage forms such as tablets and capsules. Patent US8052995B2 discusses formulations that incorporate this compound to enhance bioavailability and therapeutic effectiveness .

Drug Delivery Systems

Innovative drug delivery systems are being developed using this compound to improve the pharmacokinetics of existing drugs. These systems aim to achieve targeted delivery and controlled release profiles, thereby enhancing therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
PMC6222704Antiviral ActivityDemonstrated potential as NNRTI against HIV .
PMC10017027Antitumor ActivityInduced apoptosis in cancer cell lines .
US8052995B2Pharmaceutical FormulationDeveloped effective oral dosage forms .

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to methoxy- or ethoxy-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Methyl groups (as in the target compound) are less prone to oxidative metabolism than methoxy or ethoxy groups, which are susceptible to demethylation or hydrolysis .

Biological Activity

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the purine class, characterized by a fused bicyclic structure containing a pyrimidine and imidazole ring. Its molecular formula is C13H13N5O2C_{13}H_{13}N_5O_2, and it has a molecular weight of 273.28 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its hydrophobic character, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including methyltransferases.
  • Antimicrobial Properties : Some findings indicate potential activity against bacterial strains.

The biological activity of this compound is thought to involve:

  • Enzyme Binding : It may bind to active sites on enzymes, altering their function. For instance, it has shown potential as a DOT1L inhibitor, which is crucial in the context of leukemia treatment .
  • DNA Interaction : The compound may interact with DNA, leading to strand breaks and subsequent cytotoxicity in cancer cells .

Case Studies

  • Inhibition of DOT1L : A study demonstrated that this compound effectively inhibits DOT1L in vitro. The binding affinity was assessed using structure-based virtual screening techniques, revealing significant interactions with the enzyme's active site .
  • Antitumor Efficacy : In vitro assays on various cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The IC50 values ranged from 10 to 30 µM across different cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityAssay TypeIC50 (µM)Reference
DOT1L InhibitionEnzyme Activity5
Antitumor ActivityCell Viability Assay10 - 30
Antimicrobial ActivityBacterial Assay15

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of purine derivatives typically involves cyclocondensation reactions or functionalization of preformed purine scaffolds. For example, analogous compounds like pyrrolo[3,2-d]pyrimidines are synthesized via refluxing precursors (e.g., 3-aminopyrroles) with reagents such as methanol, ammonia, or aryl amines under controlled conditions . Key parameters include:

  • Temperature : Reflux conditions (e.g., 6–8 hours at 100°C) ensure complete cyclization.
  • Catalysts : Acidic conditions (e.g., HCl or p-toluenesulfonic acid) enhance nucleophilic substitution in aryl amine couplings .
  • Solvent Polarity : Ethanol-DMF mixtures improve crystallization and purity .
    Yield optimization requires iterative testing via Design of Experiments (DoE) to identify critical factors .

Q. Q2. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) and confirms cyclization .
  • NMR (¹H/¹³C) : Distinguishes substituents on the purine core (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) and verifies stereochemistry .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z via LCMS) and purity (retention time analysis) .
  • Elemental Analysis : Ensures stoichiometric accuracy (e.g., C, H, N percentages) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., quantum chemical calculations) guide the optimization of reaction pathways for this compound?

Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction methods) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Density Functional Theory (DFT) : Models electronic interactions in cyclization steps, identifying energy barriers for rate-limiting steps .
  • Machine Learning (ML) : Trains on experimental datasets to predict optimal solvent/catalyst combinations, accelerating reaction design .
  • COMSOL Multiphysics : Simulates mass transfer and reaction kinetics in batch processes .

Q. Q4. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer : Contradictions often arise from variable assay conditions or conformational flexibility . Strategies include:

  • Free-Wilson Analysis : Decouples substituent effects from molecular conformation to isolate bioactivity trends .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding under physiological conditions (e.g., solvation effects) .
  • Meta-Analysis : Aggregates data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. Q5. What experimental design strategies are critical for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Factorial Design : Tests multiple variables (pH, temperature, ionic strength) simultaneously. For example, a 2³ factorial design evaluates main effects and interactions .
  • Accelerated Stability Testing : Uses elevated temperatures (40–60°C) to extrapolate degradation kinetics via the Arrhenius equation .
  • High-Throughput Screening (HTS) : Automates sample preparation and analysis (e.g., HPLC-UV) for rapid data collection .

Q. Q6. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

Methodological Answer :

  • Nanofiltration (NF) Membranes : Separate compounds by molecular weight cut-off (MWCO), retaining larger byproducts (e.g., dimers) .
  • Simulated Moving Bed (SMB) Chromatography : Enhances resolution of enantiomers or diastereomers via continuous flow .
  • Solvent-Resistant Membranes : Tolerate DMF or THF, common in purine syntheses .

Data Analysis and Interpretation

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer :

  • Nonlinear Regression (e.g., Hill Equation) : Fits sigmoidal curves to estimate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc Test : Identifies significant differences between treatment groups .
  • Bootstrap Resampling : Quantifies uncertainty in small datasets (n < 10) .

Q. Q8. How can researchers validate the compound’s mechanism of action when traditional assays yield inconclusive results?

Methodological Answer :

  • Photoaffinity Labeling : Incorporates photoreactive groups (e.g., diazirines) to crosslink target proteins .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics without labeling .
  • CRISPR-Cas9 Knockout Models : Confirms target specificity by observing phenotype rescue .

Interdisciplinary Applications

Q. Q9. How can chemical biology methods elucidate the compound’s interaction with nucleic acids?

Methodological Answer :

  • Fluorescence Polarization (FP) : Tracks binding to fluorescently labeled DNA/RNA .
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolves structural changes in nucleic acid complexes at near-atomic resolution .

Q. Q10. What advanced training is required to integrate AI-driven experimental design into purine chemistry research?

Methodological Answer :

  • Graduate-Level Courses : Computational chemistry (e.g., DFT, MD), ML for cheminformatics .
  • Workshops : COMSOL Multiphysics for reaction engineering , Python/R for data analysis .
  • Collaborative Networks : Engage with institutes like ICReDD for hybrid computational-experimental workflows .

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